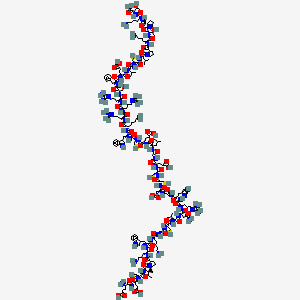

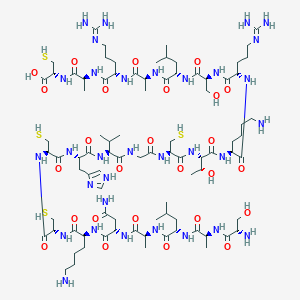

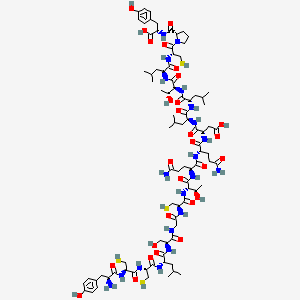

H-Ser-Ala-Leu-Ala-Asn-Lys-Cys-Cys-His-Val-Gly-Cys-Thr-Lys-Arg-Ser-Leu-Ala-Arg-Ala-Cys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

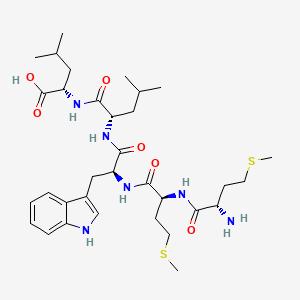

A(4-24)(F23A)H2 est un analogue synthétique de la chaîne A de la relaxine humaine, une hormone peptidique connue pour son rôle dans la grossesse et d'autres processus physiologiques . Ce composé est conçu pour imiter l'activité biologique de la relaxine, ciblant spécifiquement les récepteurs de la famille des peptides relaxine RXFP1 et RXFP2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de A(4-24)(F23A)H2 implique des méthodes de synthèse peptidique chimique. Le processus comprend la formation séquentielle régiosélective de liaisons disulfures pour assurer le bon repliement et la fonctionnalité du peptide . La voie de synthèse implique généralement la synthèse peptidique en phase solide (SPPS), suivie d'étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour obtenir la pureté souhaitée .

Méthodes de production industrielle : La production industrielle de A(4-24)(F23A)H2 suivrait probablement des voies de synthèse similaires à celles de la synthèse à l'échelle du laboratoire, mais à une plus grande échelle. Cela impliquerait des synthétiseurs peptidiques automatisés, des systèmes de purification à grande échelle et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : A(4-24)(F23A)H2 subit principalement une formation de liaison peptidique et une formation de liaison disulfure au cours de sa synthèse . Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques normales.

Réactifs et conditions courants :

Formation de liaison peptidique : Des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) sont couramment utilisés.

Formation de liaison disulfure : Des agents oxydants comme l'iode ou l'oxydation à l'air sont utilisés pour former des liaisons disulfures.

Produits principaux : Le produit principal de ces réactions est le peptide correctement replié et fonctionnel, A(4-24)(F23A)H2, qui conserve une forte affinité pour les récepteurs RXFP1 et RXFP2 .

Applications De Recherche Scientifique

A(4-24)(F23A)H2 a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et le repliement des peptides.

Biologie : Enquête sur son rôle dans la modulation du métabolisme du collagène et des voies de contrôle vasculaire.

Industrie : Applications potentielles dans le développement de thérapies à base de peptides et d'outils de diagnostic.

5. Mécanisme d'action

A(4-24)(F23A)H2 exerce ses effets en se liant aux récepteurs de la famille des peptides relaxine RXFP1 et RXFP2 . La liaison de A(4-24)(F23A)H2 à ces récepteurs active des voies de signalisation intracellulaires, y compris la voie de l'adénosine monophosphate cyclique (AMPc) et la voie des kinases régulées par le signal extracellulaire (ERK) . Cette activation conduit à diverses réponses physiologiques, telles que l'augmentation du métabolisme du collagène et la relaxation vasculaire .

Composés similaires :

Relaxine humaine (H2) : L'hormone naturelle que A(4-24)(F23A)H2 est conçu pour imiter.

B7-33 : Un dérivé monocaténaire de la relaxine avec une activité agoniste sélective au niveau de RXFP1.

Unicité : A(4-24)(F23A)H2 est unique en raison de ses modifications spécifiques, telles que la mutation F23A, qui améliore sa sélectivité pour RXFP1 par rapport à RXFP2 . Cette sélectivité en fait un outil précieux pour étudier les actions biologiques distinctes de la relaxine et de ses récepteurs .

Mécanisme D'action

A(4-24)(F23A)H2 exerts its effects by binding to the relaxin family peptide receptors RXFP1 and RXFP2 . The binding of A(4-24)(F23A)H2 to these receptors activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and extracellular signal-regulated kinase (ERK) pathway . This activation leads to various physiological responses, such as increased collagen metabolism and vascular relaxation .

Comparaison Avec Des Composés Similaires

Human Relaxin (H2): The natural hormone that A(4-24)(F23A)H2 is designed to mimic.

INSL3: Another member of the relaxin family, which has specific actions on reproduction and bone metabolism.

B7-33: A single-chain derivative of relaxin with selective agonist activity at RXFP1.

Uniqueness: A(4-24)(F23A)H2 is unique due to its specific modifications, such as the F23A mutation, which enhances its selectivity for RXFP1 over RXFP2 . This selectivity makes it a valuable tool for studying the distinct biological actions of relaxin and its receptors .

Propriétés

Formule moléculaire |

C87H154N32O26S4 |

|---|---|

Poids moléculaire |

2192.6 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C87H154N32O26S4/c1-39(2)26-53(110-67(126)42(7)101-70(129)48(90)32-120)75(134)104-44(9)68(127)111-56(29-62(91)123)77(136)108-49(18-12-14-22-88)74(133)115-60(36-148)81(140)116-59(35-147)80(139)113-55(28-47-30-96-38-100-47)78(137)118-64(41(5)6)83(142)99-31-63(124)105-58(34-146)82(141)119-65(46(11)122)84(143)109-50(19-13-15-23-89)72(131)107-52(21-17-25-98-87(94)95)73(132)114-57(33-121)79(138)112-54(27-40(3)4)76(135)103-43(8)66(125)106-51(20-16-24-97-86(92)93)71(130)102-45(10)69(128)117-61(37-149)85(144)145/h30,38-46,48-61,64-65,120-122,146-149H,12-29,31-37,88-90H2,1-11H3,(H2,91,123)(H,96,100)(H,99,142)(H,101,129)(H,102,130)(H,103,135)(H,104,134)(H,105,124)(H,106,125)(H,107,131)(H,108,136)(H,109,143)(H,110,126)(H,111,127)(H,112,138)(H,113,139)(H,114,132)(H,115,133)(H,116,140)(H,117,128)(H,118,137)(H,119,141)(H,144,145)(H4,92,93,97)(H4,94,95,98)/t42-,43-,44-,45-,46+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 |

Clé InChI |

JPICFXXNKSFHNE-FHWINVSDSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)

![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10788838.png)

![2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B10788847.png)

![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B10788848.png)

![[4-(4-methoxyphenyl)-2-(N-phenylanilino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B10788855.png)

![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788876.png)

![4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione](/img/structure/B10788884.png)

![(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10788899.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788907.png)